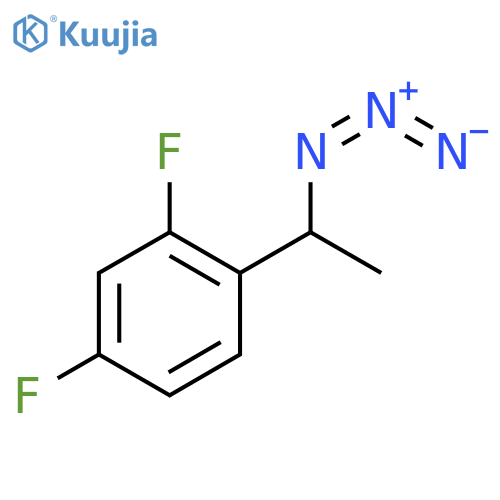

Cas no 1823701-28-5 (Benzene, 1-(1-azidoethyl)-2,4-difluoro-)

1823701-28-5 structure

商品名:Benzene, 1-(1-azidoethyl)-2,4-difluoro-

CAS番号:1823701-28-5

MF:C8H7F2N3

メガワット:183.158087968826

MDL:MFCD30093327

CID:5241363

PubChem ID:122235506

Benzene, 1-(1-azidoethyl)-2,4-difluoro- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-(1-azidoethyl)-2,4-difluoro-

-

- MDL: MFCD30093327

- インチ: 1S/C8H7F2N3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3

- InChIKey: JAEGWSJEPSPNCH-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(F)=CC=1F)(C)N=[N+]=[N-]

Benzene, 1-(1-azidoethyl)-2,4-difluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-297643-1.0g |

1-(1-azidoethyl)-2,4-difluorobenzene |

1823701-28-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-297643-5.0g |

1-(1-azidoethyl)-2,4-difluorobenzene |

1823701-28-5 | 5.0g |

$2110.0 | 2023-02-28 | ||

| Enamine | EN300-297643-0.1g |

1-(1-azidoethyl)-2,4-difluorobenzene |

1823701-28-5 | 0.1g |

$364.0 | 2023-09-06 | ||

| Enamine | EN300-297643-2.5g |

1-(1-azidoethyl)-2,4-difluorobenzene |

1823701-28-5 | 2.5g |

$810.0 | 2023-09-06 | ||

| Enamine | EN300-297643-0.5g |

1-(1-azidoethyl)-2,4-difluorobenzene |

1823701-28-5 | 0.5g |

$397.0 | 2023-09-06 | ||

| Enamine | EN300-297643-0.25g |

1-(1-azidoethyl)-2,4-difluorobenzene |

1823701-28-5 | 0.25g |

$381.0 | 2023-09-06 | ||

| Enamine | EN300-297643-10.0g |

1-(1-azidoethyl)-2,4-difluorobenzene |

1823701-28-5 | 10.0g |

$3131.0 | 2023-02-28 | ||

| Enamine | EN300-297643-0.05g |

1-(1-azidoethyl)-2,4-difluorobenzene |

1823701-28-5 | 0.05g |

$348.0 | 2023-09-06 | ||

| Enamine | EN300-297643-10g |

1-(1-azidoethyl)-2,4-difluorobenzene |

1823701-28-5 | 10g |

$1778.0 | 2023-09-06 | ||

| Enamine | EN300-297643-1g |

1-(1-azidoethyl)-2,4-difluorobenzene |

1823701-28-5 | 1g |

$414.0 | 2023-09-06 |

Benzene, 1-(1-azidoethyl)-2,4-difluoro- 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

1823701-28-5 (Benzene, 1-(1-azidoethyl)-2,4-difluoro-) 関連製品

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量